BenchChemオンラインストアへようこそ!

S-MGB-234 TFA

Animal African Trypanosomiasis In Vivo Efficacy Curative Therapy

S-MGB-234 TFA is the essential positive control for Animal African Trypanosomiasis (AAT) research. Its validated 100% in vivo cure rate and unique ability to bypass diamidine resistance mechanisms make it non-substitutable for studies on drug failure and new target identification. Unlike standard diamidines, this Strathclyde Minor Groove Binder (S-MGB) chemotype ensures no cross-resistance, offering a definitive benchmark for screening novel trypanocidal entities. Secure this high-purity research tool to advance your antiparasitic drug discovery with a reproducible and pharmacologically distinct lead compound.

Molecular Formula C34H34F6N8O8
Molecular Weight 796.7 g/mol
Cat. No. B14748951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-MGB-234 TFA
Molecular FormulaC34H34F6N8O8
Molecular Weight796.7 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;;
InChIKeyDXYFFMSFQRKJCY-ZDTICIBISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-MGB-234 TFA: A Strathclyde Minor Groove Binder for Animal African Trypanosomiasis Research


S-MGB-234 TFA (CAS 1970223-54-1) is a synthetic compound belonging to the Strathclyde Minor Groove Binder (S-MGB) class [1]. It is a novel, structurally distinct chemotype designed to target the DNA of kinetoplastid parasites. S-MGB-234 is specifically studied for its potent activity against the causative agents of Animal African Trypanosomiasis (AAT), notably *Trypanosoma congolense* and *Trypanosoma vivax*, and has demonstrated curative properties in a validated in vivo mouse model of infection [1].

Why S-MGB-234 TFA Cannot Be Replaced by Traditional Diamidines or Other In-Class Compounds


Generic substitution with other minor groove binders, particularly the current standard-of-care diamidine drugs (e.g., diminazene), is not scientifically valid due to fundamental differences in both resistance profile and cellular uptake mechanisms. Studies have shown that parasites resistant to diamidines remain fully susceptible to S-MGB-234, indicating no cross-resistance [1]. Furthermore, S-MGB-234 is not a substrate for the transporters that diamidines rely on for internalization, meaning it can bypass a key mechanism of drug failure in the field [1]. This distinct pharmacological profile makes S-MGB-234 a unique and non-substitutable tool for research into overcoming diamidine-resistant AAT.

Quantitative Differentiation Guide for S-MGB-234 TFA Procurement


S-MGB-234 TFA Demonstrates Curative In Vivo Efficacy in a Mouse Model of AAT

S-MGB-234 TFA provides a complete cure in an established in vivo model of *T. congolense* infection. Mice treated with two intraperitoneal doses of 50 mg/kg showed 100% cure with no relapses (4 out of 4 mice cured), a clear and quantitative differentiation from partial or non-curative outcomes [1]. In contrast, the same study demonstrated that while some other S-MGB analogs showed in vitro activity, they failed to achieve a cure in vivo, highlighting S-MGB-234's unique therapeutic index within its own class [1].

Animal African Trypanosomiasis In Vivo Efficacy Curative Therapy

S-MGB-234 TFA Avoids Cross-Resistance with Clinically Relevant Diamidine Drugs

S-MGB-234 TFA maintains its full potency against *T. congolense* strains that are resistant to diamidine drugs, a major class of current therapeutics [1]. The study explicitly demonstrates that S-MGBs, including S-MGB-234, do not show cross-resistance with diamidines [1]. This is a critical differentiator because resistance to diamidines, such as diminazene, is an emerging problem in the field, rendering these standard-of-care drugs ineffective.

Drug Resistance Diamidine-Resistant Parasites Cross-Resistance

S-MGB-234 TFA Bypasses Diamidine-Specific Uptake Transporters

The cellular internalization of S-MGB-234 TFA is fundamentally different from that of diamidine drugs. Research confirms that S-MGB-234 is not internalized via the transporters used by diamidines [1]. This distinct uptake pathway is a verifiable, mechanistic differentiator that explains the compound's ability to remain effective against diamidine-resistant parasites, which often evolve by altering or downregulating these specific transporters.

Drug Uptake Transporter-Mediated Resistance Mechanism of Action

S-MGB-234 TFA Exhibits Favorable In Vitro Cytotoxicity Profile Relative to Antiparasitic Activity

In cytotoxicity assessments using mammalian L6 cells, S-MGB-234 (compound 7) demonstrated low toxicity with an EC50 of 20.39 µM after 69 hours of exposure [1]. This quantitative data point provides a baseline for assessing the compound's selectivity and therapeutic window in vitro. While direct comparator data for diamidines in the same assay system is not provided in the primary source, the availability of this EC50 value allows for cross-study comparisons and is essential for researchers designing downstream experiments that require a defined, non-toxic concentration range.

Cytotoxicity Selectivity Index In Vitro Safety

S-MGB-234 Represents a Structurally Distinct Class of DNA Minor Groove Binder

S-MGB-234 is a member of the Strathclyde Minor Groove Binder (S-MGB) family, a structurally distinct class of MGBs compared to traditional diamidines or other heterocyclic cations [1]. This structural divergence is the fundamental basis for its unique pharmacological profile, including the lack of cross-resistance and distinct uptake mechanism. The chemical novelty is a key differentiator for procurement when seeking to explore chemical space beyond well-established, and increasingly resistance-prone, MGB chemotypes.

Chemotype DNA Binding Strathclyde Minor Groove Binder

Validated Research Applications for S-MGB-234 TFA in AAT and Antiparasitic Drug Discovery


Lead Compound for In Vivo Proof-of-Concept Studies in AAT

S-MGB-234 TFA is the optimal choice as a positive control or lead compound for in vivo studies in mouse models of AAT. Its demonstrated ability to achieve a 100% cure rate (4/4 mice) at a well-defined dose (2x50 mg/kg i.p.) provides a robust and reproducible benchmark for evaluating new chemical entities or combination therapies [1].

Tool Compound for Investigating Diamidine Resistance Mechanisms

This compound is essential for research aimed at understanding and overcoming drug resistance in trypanosomes. Its proven lack of cross-resistance with diamidines and its bypass of diamidine-specific transporters make it an ideal molecular probe to dissect resistance pathways and identify new drug targets [1].

Chemical Biology Probe for Minor Groove Binding Studies

As a structurally distinct S-MGB, S-MGB-234 TFA serves as a valuable tool for comparative structure-activity relationship (SAR) studies. It can be used to investigate how changes in the S-MGB chemotype influence DNA binding affinity, sequence selectivity, and downstream biological effects in kinetoplastid parasites, providing insights that are not possible with traditional MGBs [1].

Reference Standard in In Vitro Cytotoxicity and Selectivity Assays

Researchers can utilize S-MGB-234 TFA as a reference compound in assays designed to screen for antiparasitic activity while monitoring for host cell toxicity. Its established EC50 of 20.39 µM against mammalian L6 cells provides a quantitative benchmark for calculating selectivity indices for new compounds in the same assay system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-MGB-234 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.